molecular formula C16H16F3NO2 B2998651 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1232767-93-9

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2998651
CAS No.: 1232767-93-9
M. Wt: 311.304
InChI Key: XLFWFJGMQZBKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Used in the synthesis of other chemical compounds and materials.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources I found.

Future Directions

The future directions for this compound are not explicitly stated in the available resources. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-ethoxyphenol with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol include:

  • 2-Ethoxyphenol
  • 2-(Trifluoromethyl)benzylamine
  • Other phenol derivatives with similar functional groups

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the ethoxy group, phenol ring, and trifluoromethyl-substituted benzylamine. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

2-ethoxy-6-[[2-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-2-22-14-9-5-6-11(15(14)21)10-20-13-8-4-3-7-12(13)16(17,18)19/h3-9,20-21H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWFJGMQZBKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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